N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrano[4,3-d]thiazol-2-yl group, a methylsulfonyl group, and a piperidine-4-carboxamide group . These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrano[4,3-d]thiazol-2-yl group suggests a cyclic structure, while the piperidine-4-carboxamide group indicates the presence of a secondary amine and a carboxamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These could include properties like solubility, melting point, boiling point, and reactivity. Without specific information on this compound, it’s difficult to provide a detailed analysis .Scientific Research Applications
Cannabinoid Receptor Antagonists
- A series of pyrazole derivatives, structurally related to N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide, was designed to explore structure-activity relationships for cannabinoid receptor antagonistic activity. The research highlighted the importance of specific structural features for potent and selective brain cannabinoid CB1 receptor antagonistic activity. These compounds could serve as pharmacological probes or potentially antagonize harmful effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).
Mycobacterium tuberculosis GyrB Inhibitors
- A novel series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, sharing the thiazole and piperidine components with the queried compound, were synthesized and evaluated for their activity against Mycobacterium tuberculosis. One compound demonstrated significant activity in various assays, highlighting the potential of such compounds in the development of new antituberculosis agents (Jeankumar et al., 2013).
Antimicrobial Activity of Heterocycles
- Research into heterocyclic compounds based on the sulfonamide and pyrazole scaffolds, similar in structural complexity to N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide, has shown promising antimicrobial activity. These studies contribute to understanding the potential applications of such compounds in addressing bacterial resistance and developing new antimicrobial agents (El‐Emary et al., 2002).
Novel Inhibitors of Photosynthetic Electron Transport
- Pyrazole derivatives, sharing functional groups with the compound of interest, have been investigated for their inhibitory effects on photosynthetic electron transport. This research provides insight into the potential use of such compounds in the development of herbicides or agents to study photosynthesis mechanisms (Vicentini et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S2/c1-22(18,19)16-5-2-9(3-6-16)12(17)15-13-14-10-4-7-20-8-11(10)21-13/h9H,2-8H2,1H3,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGZXHBQSNEVBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NC3=C(S2)COCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide |
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